![molecular formula C24H19FN4O5S B2594748 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide CAS No. 1226441-55-9](/img/no-structure.png)
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide
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Overview
Description
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide, also known as CM-272, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antibacterial Activity
ND4 has demonstrated promising antibacterial properties. In experimental studies, it effectively inhibits the growth of Enterococcus faecalis , a Gram-positive bacterium. Molecular docking analyses revealed ND4 as a potent inhibitor candidate against this pathogen .
Antibiofilm Properties
Biofilms, which are communities of microorganisms encased in a protective matrix, pose challenges in healthcare and industry. ND4 shows antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae ). Its ability to disrupt biofilm formation is valuable for combating infections .
Anti-HIV Potential
Nicotinamide derivatives, including ND4, have been investigated for their anti-HIV properties. While more research is needed, these compounds show promise in inhibiting viral replication .
Dermatological Applications
Nicotinamide is known for its skin-related benefits. ND4 may contribute to anti-dandruff, anti-itching, and hair growth-promoting effects. Additionally, it could help prevent gray hair and improve skin elasticity. Furthermore, nicotinamide derivatives are explored for treating acne, fine lines, and age spots .
Antifungal and Antimicrobial Properties
While not explicitly mentioned for ND4, nicotinamide derivatives generally exhibit antifungal and antimicrobial activities. These properties make them relevant in various medical and agricultural contexts .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It is known that similar compounds have a wide variety of pharmacological activities , indicating that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate. The final step involves the reaction of this intermediate with nicotinamide in the presence of a dehydrating agent to form the target compound.", "Starting Materials": ["4-chlorobenzoyl chloride", "5-amino-1,3,4-oxadiazole", "3-hydroxyanisole", "nicotinamide", "base", "dehydrating agent"], "Reaction": ["Step 1: React 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride.", "Step 2: React 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate.", "Step 3: React 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate with nicotinamide in the presence of a dehydrating agent to form N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide."] } | |
CAS RN |
1226441-55-9 |
Molecular Formula |
C24H19FN4O5S |
Molecular Weight |
494.5 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
KPDPOQLVAODMNM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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